molecular formula C18H14BrNO3 B4766826 1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone

1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone

Cat. No. B4766826
M. Wt: 372.2 g/mol
InChI Key: HXIBNQDTMGHKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone, also known as BMQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMQ is a synthetic compound that is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone is not fully understood. However, studies have shown that 1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone has been found to have several biochemical and physiological effects. Studies have shown that 1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone can reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, 1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone has been found to induce apoptosis in cancer cells, leading to the death of these cells. 1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone has several advantages and limitations for lab experiments. One of the significant advantages of 1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone is its potential applications in the development of new drugs. Additionally, 1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone has been found to have antitumor and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. However, the synthesis of 1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone is a complex process that requires expertise in organic chemistry. Additionally, the mechanism of action of 1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone is not fully understood, which makes it challenging to develop drugs based on this compound.

Future Directions

There are several future directions for the research on 1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone. One of the significant areas of research is the development of new drugs based on 1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone. Additionally, further studies are needed to understand the mechanism of action of 1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone fully. This will help in the development of more effective drugs based on this compound. Furthermore, research is needed to explore the potential applications of 1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. 1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone has been found to have antitumor, anti-inflammatory, antibacterial, and antifungal properties, making it a potential candidate for the development of new drugs. However, the synthesis of 1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone is a complex process that requires expertise in organic chemistry. Additionally, the mechanism of action of 1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone is not fully understood, which makes it challenging to develop drugs based on this compound. Nonetheless, the research on 1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone has opened up several avenues for further exploration and has the potential to lead to significant advancements in various fields of scientific research.

Scientific Research Applications

1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone has been found to have potential applications in various fields of scientific research. One of the significant areas of interest is its use in the development of new drugs. 1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone has been shown to have antitumor and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. Additionally, 1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-2-quinolin-8-yloxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c1-22-16-8-7-13(10-14(16)19)15(21)11-23-17-6-2-4-12-5-3-9-20-18(12)17/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIBNQDTMGHKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)COC2=CC=CC3=C2N=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-4-methoxyphenyl)-2-(8-quinolyloxy)-1-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone
Reactant of Route 2
1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3-bromo-4-methoxyphenyl)-2-(8-quinolinyloxy)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.